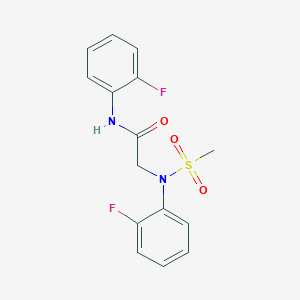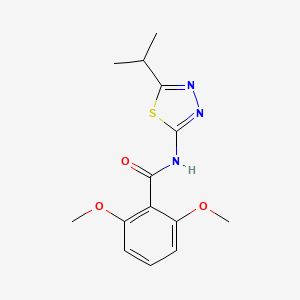![molecular formula C13H16N4O B5568906 3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol, also known as MPI-0479605, is a small molecule inhibitor that targets the DNA damage response pathway. It has been shown to have potential therapeutic applications in cancer treatment, as well as in the prevention of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
Hybrid Catalysts for Synthesis : Research on pyranopyrimidine scaffolds, related to the structural motif of the compound , highlights the importance of hybrid catalysts in synthesizing medicinally relevant structures. Hybrid catalysts, including organocatalysts and metal catalysts, facilitate the development of complex organic compounds with potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Propargylic Alcohols in Organic Synthesis : Propargylic alcohols offer versatile building blocks for synthesizing heterocycles like pyridines, quinolines, and isoquinolines, which are significant in medicinal chemistry. Such processes underscore the potential utility of compounds like 3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol in generating biologically active molecules (Mishra, Nair, & Baire, 2022).
Environmental and Biological Applications
Neurodegenerative Disease Research : Compounds affecting neurotransmitter actions, akin to the general function of pyridinyl and pyrimidinyl derivatives, are studied for their potential to trigger or mitigate neurodegenerative processes. This research is critical in understanding diseases like Alzheimer's and Parkinson's (Olney et al., 2000).
Antimicrobial and Anticorrosive Applications : Quinoline derivatives, closely related to the pyridinyl and pyrimidinyl groups, are recognized for their anticorrosive properties. These applications are essential in industrial settings to protect metals from corrosion, suggesting potential for related compounds in similar applications (Verma, Quraishi, & Ebenso, 2020).
Drug Development and Pharmacology
- Drug Synthesis and Development : The structural complexity of "3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol" suggests its utility in synthesizing novel drugs. Similar structures have been explored for their pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The study of such compounds is essential for developing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013).
Eigenschaften
IUPAC Name |
3-[methyl-(4-pyridin-3-ylpyrimidin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-17(8-3-9-18)13-15-7-5-12(16-13)11-4-2-6-14-10-11/h2,4-7,10,18H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOUCDRQBWQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C1=NC=CC(=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)
![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)
![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)


![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)
![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)